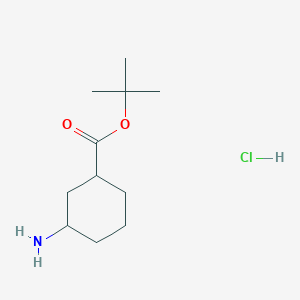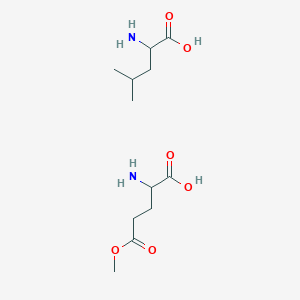
rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, an aminocyclohexane ring, and a carboxylate group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis typically involves the following steps:
Formation of the Aminocyclohexane Ring: The starting material, cyclohexanone, undergoes a reductive amination reaction with an appropriate amine to form the aminocyclohexane ring.
Introduction of the Carboxylate Group: The aminocyclohexane intermediate is then reacted with a carboxylating agent, such as carbon dioxide, under basic conditions to introduce the carboxylate group.
Addition of the tert-Butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aminocyclohexane derivatives.
Scientific Research Applications
rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (1R,3S)-3-aminocyclopentylcarbamate hydrochloride, cis
- rac-tert-butyl (1R,3S)-3-aminocyclohexylcarbamate hydrochloride, cis
Uniqueness
rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis stands out due to its unique combination of structural features, which confer distinct reactivity and selectivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H22ClNO2 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
tert-butyl 3-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8;/h8-9H,4-7,12H2,1-3H3;1H |
InChI Key |
WXQUHQMFMVLZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)



![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)




![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
